molecular formula C12H12N2O3 B12740223 4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one CAS No. 133414-51-4

4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one

Cat. No.: B12740223
CAS No.: 133414-51-4
M. Wt: 232.23 g/mol
InChI Key: NLBNMFYBVXXQJJ-UHFFFAOYSA-N
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Description

4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one is a complex organic compound that belongs to the class of benzopyrano pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a methoxy-substituted benzopyran and a suitable pyridazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the benzopyrano pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzopyran derivatives: Known for their diverse biological activities.

    Pyridazinone derivatives: Studied for their potential therapeutic effects.

Uniqueness

4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

133414-51-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

9-methoxy-2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-3-one

InChI

InChI=1S/C12H12N2O3/c1-16-8-2-3-10-9(5-8)12-7(6-17-10)4-11(15)13-14-12/h2-3,5,7H,4,6H2,1H3,(H,13,15)

InChI Key

NLBNMFYBVXXQJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC3C2=NNC(=O)C3

Origin of Product

United States

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